1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-
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Overview
Description
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- is a complex organic compound known for its unique structural properties This compound is part of the cyclopropanaphthalene family, which is characterized by a cyclopropane ring fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- typically involves the cyclopropanation of naphthalene derivatives. One common method includes the reaction of naphthalene with a suitable cyclopropanating agent under controlled conditions. For instance, the use of diazo compounds in the presence of a catalyst can facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted naphthalenes, cyclopropane derivatives, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- involves its interaction with molecular targets through its reactive cyclopropane ring and aromatic system. These interactions can lead to the modulation of biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1H-Cyclopropabenzene: Similar in structure but lacks the naphthalene moiety.
1H-Cyclopropa[a]naphthalene: Another member of the cyclopropanaphthalene family with different substitution patterns.
Uniqueness
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- stands out due to its unique combination of a cyclopropane ring fused to a naphthalene moiety and the presence of a diphenylmethylene group.
Properties
CAS No. |
92012-57-2 |
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Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-benzhydrylidenecyclopropa[b]naphthalene |
InChI |
InChI=1S/C24H16/c1-3-9-17(10-4-1)23(18-11-5-2-6-12-18)24-21-15-19-13-7-8-14-20(19)16-22(21)24/h1-16H |
InChI Key |
HWUFDJQWOPWRDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5 |
Origin of Product |
United States |
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